molecular formula C33H42O12 B1662863 9-Dihydro-13-acetylbaccatin III CAS No. 142203-65-4

9-Dihydro-13-acetylbaccatin III

Cat. No.: B1662863
CAS No.: 142203-65-4
M. Wt: 630.7 g/mol
InChI Key: WPPPFZJNKLMYBW-FAEUQDRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

9-Dihydro-13-acetylbaccatin III, also known as 13-Acetyl-9-dihydrobaccatin III, is a taxane . Taxanes are a series of closely related natural organic compounds isolated from the Pacific yew tree (Taxus brevifolia) and related species . The primary targets of taxanes are microtubules in animal cells .

Mode of Action

The compound interacts with its targets by preventing microtubule destabilization and spindle fiber formation in animal cells . This interaction disrupts mitosis, which is a critical process for cell division .

Biochemical Pathways

The affected pathway is the mitotic process in animal cells. By preventing microtubule destabilization and spindle fiber formation, this compound disrupts the normal progression of mitosis . The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, particularly in cells with a high replication rate such as tumor cells .

Pharmacokinetics

These properties can include rapid distribution into tissues, extensive binding to plasma proteins, metabolism by the liver, and excretion in bile . These factors can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of mitosis, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth, making it a potential antineoplastic agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . .

Biochemical Analysis

Biochemical Properties

9-Dihydro-13-acetylbaccatin III plays a significant role in biochemical reactions. It is involved in the disruption of mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This interaction with microtubules and spindle fibers is crucial for its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It inhibits the proliferation of P388 leukemia cells . The compound influences cell function by disrupting the normal process of mitosis, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically microtubules. It prevents the destabilization of these structures, thereby inhibiting the formation of spindle fibers necessary for cell division . This leads to changes in gene expression and potentially the activation or inhibition of certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 13-Acetyl-9-dihydrobaccatin III typically involves the extraction from the needles of Taxus canadensis. The compound can be synthesized through a series of chemical reactions starting from simpler taxane derivatives . One method involves the acetylation of 9-dihydro-13-acetylbaccatin III using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of 13-Acetyl-9-dihydrobaccatin III involves large-scale extraction from yew tree needles followed by purification processes such as chromatography . The process is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 13-Acetyl-9-dihydrobaccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various taxane derivatives that are used as intermediates in the synthesis of anticancer drugs .

Scientific Research Applications

13-Acetyl-9-dihydrobaccatin III has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 13-Acetyl-9-dihydrobaccatin III is unique due to its specific acetylation pattern, which makes it a crucial intermediate in the synthesis of taxol and taxotere. Its abundance in the needles of Taxus canadensis also makes it a valuable compound for large-scale extraction and production .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPPFZJNKLMYBW-FAEUQDRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931386
Record name 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142203-65-4
Record name 9-Dihydro-13-acetylbaccatin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142203-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Dideacetylbaccatin VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol, 2a,3,4,4a,5,6,9,10,12,12a-decahydro-4a,8,13,13-tetramethyl-, 6,9,12b-triacetate 12-benzoate, (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Dihydro-13-acetylbaccatin III
Reactant of Route 2
9-Dihydro-13-acetylbaccatin III
Reactant of Route 3
Reactant of Route 3
9-Dihydro-13-acetylbaccatin III
Reactant of Route 4
9-Dihydro-13-acetylbaccatin III
Reactant of Route 5
9-Dihydro-13-acetylbaccatin III
Reactant of Route 6
9-Dihydro-13-acetylbaccatin III
Customer
Q & A

Q1: What is 9-Dihydro-13-acetylbaccatin III and why is it significant?

A: this compound (also known as 13-Acetyl-9-dihydrobaccatin III) is a naturally occurring taxane found in yew trees, particularly abundant in the needles of Taxus canadensis (Canada yew). [, ] It is a crucial precursor for the semi-synthesis of the anti-cancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®). [, , ]

Q2: How does the structure of this compound differ from paclitaxel?

A: While both compounds share the core taxane ring system, this compound lacks the essential C-13 side chain present in paclitaxel, which is crucial for its anti-cancer activity. This difference makes this compound a valuable starting material for semi-synthesis, allowing for the introduction of various side chains to create novel taxane derivatives with potentially improved pharmacological properties. [, ]

Q3: What is the major taxane found in most yew species?

A: Unlike other yew species that primarily accumulate 10-deacetylbaccatin III, Taxus canadensis stands out for having this compound as its most abundant taxane. []

Q4: How does the concentration of this compound fluctuate throughout the year in Taxus canadensis?

A: Research indicates that the concentration of this compound, along with other taxanes like paclitaxel and 10-deacetylbaccatin III, varies significantly with the seasons. [] Peak concentrations are observed in late summer and early fall (August-September) after the growing season, while the lowest levels occur during active growth periods between April and July. [] This information is valuable for optimizing harvesting strategies to obtain the highest yields of this compound.

Q5: How stable is this compound in stored plant material?

A: Studies have shown that paclitaxel remains stable in dried Taxus canadensis needles stored at room temperature for at least one year. [] While specific research on the stability of this compound under these conditions is lacking in the provided abstracts, the stability of paclitaxel suggests potential stability for other taxanes, including this compound, under proper storage conditions.

Q6: Are there alternative sources of this compound besides mature Taxus canadensis trees?

A: Research has investigated the taxane content of rooted cuttings from Taxus canadensis compared to mature trees. [] While the study found differences in the overall taxane profiles, it identified the presence of known taxanes, suggesting the potential of rooted cuttings as an alternative source for this compound production. [] This finding opens avenues for developing more sustainable and controlled cultivation methods for obtaining this valuable compound.

Q7: Can cell cultures of Taxus canadensis be used to produce this compound?

A: Yes, cell cultures of Taxus canadensis, when treated with methyl jasmonate, can produce this compound. [, ] This method offers a promising alternative to extraction from yew trees, potentially leading to a more controlled and sustainable production system for this important compound.

Q8: How does methyl jasmonate influence taxoid production in Taxus canadensis cell cultures?

A: Methyl jasmonate acts as an elicitor, a compound that stimulates a defense response in plants. [, ] In Taxus canadensis cell cultures, methyl jasmonate elicitation significantly increases the production of various taxoids, including this compound, paclitaxel, and baccatin VI. [, ] This finding highlights the potential of utilizing elicitors like methyl jasmonate for enhancing the production of valuable taxanes in plant cell cultures.

Q9: Have any chemical modifications been performed on this compound?

A: Yes, researchers have conducted acid-catalyzed rearrangement and acyl migration studies on this compound. [, ] This type of chemical modification research aims to understand the reactivity of this compound and potentially lead to the development of new synthetic strategies for producing novel taxane derivatives with improved pharmacological properties.

Q10: What analytical techniques are used to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) is a widely used technique for isolating and quantifying this compound and other taxanes from plant material. [] Researchers often couple HPLC with various detection methods like UV spectroscopy and mass spectrometry to confirm the identity and purity of the isolated compounds. [, ]

Q11: What is the significance of the 9-dihydro group in this compound?

A: The 9-dihydro group differentiates this compound from other taxanes like baccatin III and 10-deacetylbaccatin III. [, ] This structural difference could potentially influence the reactivity and binding affinity of the molecule during chemical modifications or interactions with biological targets. Further research is needed to fully understand the implications of this structural variation on the compound's properties and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.